Example 1: One study describes a series of 1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives, incorporating the 2-[(Cyclopropylmethoxy)methyl]morpholine structure at the N1 position. These compounds were investigated for their potential therapeutic properties. [, ]
Example 2: Another study features a complex molecule containing the 2-[(Cyclopropylmethoxy)methyl]morpholine moiety attached to a chromene ring system via an oxymethylene linker. This compound exhibited selective antagonist activity towards the rat 5-hydroxytryptamine1B receptor. []
Example: In the case of the 1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives, the planarity of the pyrimidine ring and its spatial orientation relative to the 2-[(Cyclopropylmethoxy)methyl]morpholine substituent might play a role in their interaction with biological targets. [, ]
Example: For the selective rat 5-hydroxytryptamine1B receptor antagonist, the conformational flexibility of the oxymethylene linker and the relative orientation of the morpholine and chromene rings could be crucial for its binding affinity and selectivity. []
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7